Allyl 2-methylbutyrate

Description

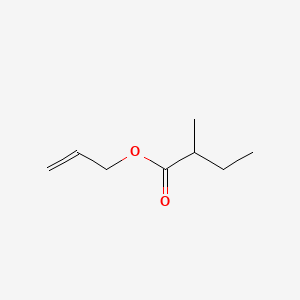

Chemical Identity and Structural Analysis of Allyl 2-Methylbutyrate

Systematic Nomenclature and Molecular Characterization

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as prop-2-enyl 2-methylbutanoate , reflecting its esterification between 2-methylbutanoic acid and allyl alcohol. Its CAS registry number, 93963-13-4 , ensures unambiguous identification in chemical databases. The molecular formula C₈H₁₄O₂ corresponds to a molar mass of 142.099 g/mol, with an exact mass of 142.099379685 g/mol.

Key molecular descriptors include:

- Topological Polar Surface Area (TPSA): 26.3 Ų, indicating moderate polarity.

- Rotatable Bond Count: 5, suggesting conformational flexibility.

- Hydrogen Bond Donor/Acceptor Counts: 0 donors and 2 acceptors, influencing solubility and intermolecular interactions.

The InChIKey ZSPLJXGRHFJQKO-UHFFFAOYSA-N encapsulates its stereochemical uniqueness, while the canonical SMILES CC(C)CC(=O)OCC=C delineates its atomic connectivity.

Atomic Composition and Bonding Configurations

The molecular architecture of this compound comprises:

- Allyl Group (CH₂=CHCH₂O): A three-carbon chain with a terminal double bond, conferring reactivity toward electrophilic additions.

- 2-Methylbutyrate Moiety (CH(CH₂CH₃)COO): A branched carboxylic acid derivative, where the methyl group at the second carbon induces steric effects.

The ester functional group (RCOOR’ ) forms via condensation between 2-methylbutanoic acid and allyl alcohol. The carbonyl (C=O) and ether (C-O) bonds exhibit bond lengths of approximately 1.21 Å and 1.34 Å, respectively, typical for esters. The allyl group’s sp²-hybridized carbons create a planar geometry, while the 2-methyl branch introduces tetrahedral sp³ hybridization at the beta carbon.

Spectroscopic Identification Methods

Infrared (IR) Spectroscopy

IR spectra of this compound reveal characteristic absorptions:

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 1740–1720 | C=O stretch (ester carbonyl) |

| 1240–1160 | C-O stretch (ester linkage) |

| 3100–3000 | =C-H stretch (allyl group) |

| 2980–2850 | C-H stretch (alkyl groups) |

The absence of O-H stretches (3200–3600 cm⁻¹) confirms esterification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 5.85–5.95 (m, 1H, CH₂=CHCH₂O)

- δ 5.25–5.40 (m, 2H, CH₂=CHCH₂O)

- δ 4.55–4.65 (d, 2H, OCH₂C=CH₂)

- δ 2.30–2.45 (m, 1H, CH(CH₂CH₃)COO)

- δ 1.40–1.60 (m, 2H, CH₂CH₃)

- δ 0.90–1.10 (t, 3H, CH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

- δ 170.5 (C=O)

- δ 131.2 (CH₂=CHCH₂O)

- δ 117.8 (CH₂=CHCH₂O)

- δ 63.2 (OCH₂C=CH₂)

- δ 34.7 (CH(CH₂CH₃)COO)

- δ 19.5 (CH₂CH₃)

- δ 11.3 (CH₂CH₃)

The carbonyl carbon resonates at δ 170.5, consistent with ester functionalities.

Mass Spectrometry (MS)

Electron ionization (EI-MS) fragments the molecular ion (m/z 142 ) into:

- m/z 85: [CH₂=CHCH₂O⁺] (allyl oxonium ion)

- m/z 57: [C₃H₅O₂⁺] (2-methylbutanoate fragment)

- m/z 41: [C₃H₅⁺] (allyl cation)

The base peak at m/z 57 underscores the stability of the 2-methylbutanoate fragment.

Computational Chemistry Predictions

Density Functional Theory (DFT)

DFT calculations (B3LYP/6-311+G(d,p)) predict:

- Bond Lengths: C=O (1.21 Å), C-O (1.34 Å), C=C (1.34 Å)

- Dipole Moment: 1.85 D, reflecting moderate polarity.

- HOMO-LUMO Gap: 6.2 eV, indicating kinetic stability.

The electrostatic potential map highlights electron density accumulation around the carbonyl oxygen, aligning with nucleophilic attack susceptibility.

Molecular Orbital Theory

The highest occupied molecular orbital (HOMO) localizes on the allyl group’s π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl group. This electronic configuration suggests reactivity toward electrophiles at the double bond and nucleophiles at the carbonyl carbon.

Structure

3D Structure

Properties

CAS No. |

93963-13-4 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

prop-2-enyl 2-methylbutanoate |

InChI |

InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h4,7H,1,5-6H2,2-3H3 |

InChI Key |

ZSPLJXGRHFJQKO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

- Reactants: 2-methylbutanoic acid and allyl alcohol

- Catalyst: Commonly sulfuric acid or other acid catalysts

- Reaction Type: Acid-catalyzed esterification

- Conditions: Controlled temperature and reflux to drive the reaction to completion

Process Description

The esterification involves mixing the acid and alcohol in the presence of an acid catalyst. The reaction mixture is heated under reflux to remove water formed during the reaction, shifting the equilibrium toward ester formation. After completion, the reaction mixture is cooled, and the product is separated and purified.

Advantages and Applications

- Straightforward synthesis with readily available starting materials

- Suitable for laboratory and industrial scale

- Produces this compound with good purity for use in organic synthesis and fragrance chemistry

Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 93963-13-4 |

| IUPAC Name | prop-2-enyl 2-methylbutanoate |

| Reaction Type | Esterification |

| Catalyst | Sulfuric acid or acid catalyst |

| Typical Yield | High (dependent on conditions) |

(Source: Vulcanchem product description and PubChem data)

Preparation of Allyl Alcohol Intermediate

This compound synthesis depends on the availability of allyl alcohol. Advanced catalytic methods for preparing 2-methylallyl alcohol (a related allyl alcohol) involve oxidation and hydrogenation steps with high selectivity and yield.

Catalytic Oxidation and Hydrogenation

- Step 1: Oxidation of isobutene to 2-methylacrolein using a molybdenum-bismuth-cobalt catalyst at ~340 °C

- Step 2: Hydrogenation of 2-methylacrolein to 2-methylallyl alcohol using an iridium-rhenium oxide catalyst at 70-90 °C under hydrogen pressure

- Purification: Rectification tower with controlled reflux to achieve ≥98% purity

Performance Metrics

| Metric | Value |

|---|---|

| Yield | 68-90% (depending on conditions) |

| Selectivity | 82-94% |

| Purity of product | ≥98% |

(Source: Chinese patent CN103755523A)

Continuous Preparation of 2-methylallyl Alcohol

A continuous process for 2-methylallyl alcohol involves multi-stage continuous stirred reactors with sodium acetate and sodium hydroxide, followed by separation and recycling steps.

Process Highlights

- Multi-stage continuous stirring reactor (6-15 stages)

- Reaction temperature: 100-120 °C

- pH control: 9-11

- Separation of product, sodium chloride crystals, and recycling of sodium acetate solution

- High purity product (GC content >99.7%)

Process Flow Summary

| Step | Description |

|---|---|

| Reaction | Sodium acetate + 2-methylallyl chloride + NaOH |

| Separation | Product, NaCl crystals, recycle water and acetate |

| Purification | Continuous filtration and distillation |

(Source: Patent WO2019119934A1)

Summary Table of Preparation Methods

| Method | Reactants/Intermediates | Catalyst/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| Direct Esterification | 2-methylbutanoic acid + allyl alcohol | Acid catalyst (e.g., sulfuric acid), reflux | High yield, good purity | Simple, widely used |

| Two-step Esterification + Hydrolysis | 2-methallyl chloride + carboxylate + alkali | Phase transfer catalyst, autoclave, alkali hydrolysis | High conversion, selectivity | Efficient recycling of aqueous phase |

| Continuous Production (Ethyl 2-methylbutyrate model) | 2-methylbutyric acid + ethanol + p-toluenesulfonic acid | Continuous feed, controlled vapor pressure, distillation | Higher yield, reduced waste | Scalable, environmentally friendly |

| Catalytic Oxidation + Hydrogenation (Allyl alcohol intermediate) | Isobutene → 2-methylacrolein → 2-methylallyl alcohol | Mo-Bi-Co catalyst, Ir-ReOx/SiO2 catalyst, 70-90 °C | 68-90% yield, ≥98% purity | High selectivity, multi-step process |

| Continuous Stirred Reactor (Allyl alcohol) | 2-methylallyl chloride + sodium acetate + NaOH | Multi-stage reactor, pH 9-11, 100-120 °C | >99.7% purity (GC) | Continuous, efficient separation |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allyl 2-methylbutyrate can undergo oxidation reactions, particularly at the allylic position, leading to the formation of allylic alcohols or aldehydes.

Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Allylic alcohols or aldehydes.

Reduction: Allyl 2-methylbutanol.

Substitution: Allyl derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Allyl 2-methylbutyrate is classified as an ester, characterized by a pleasant fruity aroma reminiscent of apple or pear. Its chemical structure consists of an allyl group (a three-carbon chain with a double bond) attached to a 2-methylbutanoate moiety. This structure contributes to its volatility and reactivity, making it suitable for various applications.

Flavoring Agent

Overview:

this compound is primarily utilized as a flavoring agent in the food industry. Its fruity aroma makes it a popular choice for enhancing the taste of various products.

Applications:

- Food Products: Used in beverages, candies, and baked goods to impart a fruity flavor.

- Confectionery: Commonly found in fruit-flavored candies and chewing gums.

Case Study:

A study conducted by the European Food Safety Authority evaluated the safety of flavoring compounds, including this compound. The findings indicated that it can be safely used within specified limits in food products, supporting its widespread application in the food industry .

Fragrance Industry

Overview:

Due to its pleasant scent profile, this compound is employed in the fragrance industry for creating perfumes and scented products.

Applications:

- Perfumes: Acts as a top note in various fragrance formulations.

- Household Products: Incorporated into air fresheners and cleaning products.

Data Table: Fragrance Applications of this compound

| Product Type | Application | Concentration Range (%) |

|---|---|---|

| Perfumes | Top note | 0.5 - 5 |

| Air Fresheners | Scent enhancement | 0.1 - 3 |

| Cleaning Products | Odor masking | 0.5 - 2 |

Pharmaceutical Applications

Overview:

Research indicates potential therapeutic applications of this compound, particularly due to its biological properties.

Applications:

- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

- Potential Drug Development: Its structure may serve as a scaffold for developing new pharmaceutical agents.

Case Study:

A study published in a peer-reviewed journal highlighted the synthesis of various allylic compounds, including this compound, which showed promising results as antimicrobial agents against pathogenic bacteria . This opens avenues for further research into its medicinal properties.

Agrochemical Applications

Overview:

this compound has been explored for use in agrochemicals due to its potential as a natural pesticide or attractant.

Applications:

- Pesticide Formulations: Investigated for its efficacy as a natural insect repellent.

- Attractants for Pollinators: Its fruity scent may attract beneficial insects, enhancing crop pollination.

Data Table: Agrochemical Applications of this compound

| Application Type | Purpose | Efficacy |

|---|---|---|

| Insect Repellent | Natural pesticide | Moderate effectiveness |

| Pollinator Attractant | Enhancing pollination | High attraction rates |

Mechanism of Action

The mechanism of action of allyl 2-methylbutyrate involves its interaction with cellular components through its ester and allylic functional groups. The ester group can undergo hydrolysis to release 2-methylbutanoic acid and allyl alcohol, which can further participate in biochemical reactions. The allylic position allows for various chemical modifications, making it a versatile compound in chemical biology .

Comparison with Similar Compounds

Allyl 2-methylbutyrate belongs to a broader class of allyl esters and branched-chain esters. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues: Allyl Esters

Key Observations :

- Branching : this compound’s 2-methylbutyrate group provides a distinct steric profile compared to straight-chain (e.g., allyl butyrate) or shorter branched (e.g., allyl isobutyrate) analogues. This influences volatility and odor thresholds .

- Bioactivity: Allyl derivatives generally exhibit enhanced antimicrobial potency compared to non-allyl esters (e.g., propyl derivatives) due to the electron-rich allyl group’s reactivity .

Functional Analogues: 2-Methylbutyrate Esters

Key Observations :

- Esterifying Alcohol : The allyl group in this compound confers greater reactivity (e.g., in polymerization or oxidation) compared to methyl or isoamyl esters .

- Natural Occurrence : Unlike isoamyl 2-methylbutyrate, which is a phytochemical marker in Pimpinella species, this compound is primarily synthetic .

Biological Activity

Allyl 2-methylbutyrate (AMB) is an organic compound with a molecular formula of CHO. It is primarily recognized for its applications in flavoring and fragrance industries, but recent studies have highlighted its significant biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of AMB, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is an ester derived from the reaction between allyl alcohol and 2-methylbutyric acid. Its structure can be represented as follows:

1. Antimicrobial Effects

Research indicates that AMB exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for different strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella enterica | 0.75 |

These results suggest that AMB could be a potential candidate for developing natural antimicrobial agents.

2. Anti-inflammatory Activity

AMB has been shown to possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. In vitro studies have demonstrated that AMB can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The pathway involved appears to be through the inhibition of NF-κB signaling, leading to reduced expression of inflammatory mediators.

3. Antitumoral Effects

Recent studies have explored the antitumoral potential of AMB, particularly in various cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), AMB induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

- Treatment : Cells treated with varying concentrations of AMB (10 µM to 100 µM).

- Findings :

- Significant reduction in cell viability was observed at concentrations above 50 µM.

- Induction of apoptosis was confirmed via flow cytometry analysis, showing increased Annexin V positive cells.

The biological activities of AMB can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cell Cycle Arrest : AMB has been shown to induce G2/M phase arrest in cancer cells, preventing further proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, leading to cell death in tumor cells.

Safety and Toxicology

While AMB shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that AMB has a low toxicity profile when administered at therapeutic doses. Long-term exposure studies are necessary to fully understand its safety in clinical applications.

Q & A

Q. What are the recommended laboratory synthesis methods for Allyl 2-methylbutyrate?

this compound can be synthesized via esterification of allyl alcohol with 2-methylbutyric acid, typically catalyzed by sulfuric acid or immobilized lipases. Purification is achieved through fractional distillation under reduced pressure to isolate the ester. Safety protocols include using inert atmospheres to prevent polymerization of the allyl group and ensuring adequate ventilation to mitigate inhalation risks .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and identify volatile byproducts.

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra resolve the allyl (-) and methylbutyrate moieties.

- Infrared Spectroscopy (IR): Peaks at ~1740 cm (ester C=O) and ~1650 cm (allyl C=C) validate functional groups. Cross-referencing with spectral databases ensures accuracy .

Q. What safety protocols are essential for handling this compound?

- Ventilation: Use fume hoods to prevent aerosol formation (flammability hazard) .

- Personal Protective Equipment (PPE): Nitrile gloves and lab coats to avoid skin contact; respiratory protection if ventilation is inadequate .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models the electronic structure, including the allyl group’s frontier molecular orbitals. This predicts regioselectivity in reactions like Tsuji-Trost allylation or radical additions. Solvent effects (e.g., polarizable continuum models) refine reactivity predictions .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Contradictions in NMR shifts (e.g., allyl proton splitting patterns) often arise from solvent polarity or temperature. Use deuterated solvents (e.g., CDCl) for consistency. For ambiguous peaks, isotopic labeling (e.g., C-enriched substrates) or 2D NMR (COSY, HSQC) clarifies connectivity .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

- Biodegradation Studies: OECD 301F tests measure microbial degradation rates under aerobic conditions.

- Toxicity Assays: Daphnia magna acute toxicity (LC) and algal growth inhibition (OECD 201) quantify ecotoxicological risks.

- Partition Coefficients: Log (octanol-water) predicts bioaccumulation potential .

Methodological Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.